molecular formula C23H29N3O4S B15023138 1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone

1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone

Cat. No.: B15023138
M. Wt: 443.6 g/mol
InChI Key: KUVCSDDKBGSFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyrimidine ring, a sulfonyl group, and a morpholine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone involves multiple steps, typically starting with the preparation of the tetrahydropyrimidine ring. The sulfonyl group is introduced through sulfonylation reactions, and the morpholine ring is incorporated via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance solubility and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-diazinan-1-yl]-2-morpholin-4-ylethanone

InChI

InChI=1S/C23H29N3O4S/c1-19-8-10-21(11-9-19)31(28,29)26-13-5-12-25(23(26)20-6-3-2-4-7-20)22(27)18-24-14-16-30-17-15-24/h2-4,6-11,23H,5,12-18H2,1H3

InChI Key

KUVCSDDKBGSFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=CC=C3)C(=O)CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.